Cas no 854601-70-0 (Naloxegol)

Naloxegol structure
Naloxegol structure
Product Name:Naloxegol
CAS-nummer:854601-70-0
MF:C34H53NO11
MW:651.784731626511
MDL:MFCD29472242
CID:2083315
PubChem ID:56959087
Update Time:2024-12-09

Naloxegol Chemische en fysische eigenschappen

Naam en identificatie

    • Naloxegol
    • (4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
    • NKTR-118
    • (5α,6α)-4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)morphinan-3,14-diol (ACI)
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5α,6α)- (9CI)
    • Movantik
    • NKTR 118
    • NSC787509
    • 44T7335BKE
    • HY-A0118
    • EN300-22211334
    • DA-65916
    • Naloxegol [INN]
    • Naloxegol (NKTR-118)
    • Naloxegol (USAN/INN)
    • NALOXEGOL [WHO-DD]
    • 4,5.ALPHA.-EPOXY-6.ALPHA.-((3,6,7,12,15,18,21-HEPTAOXADOCOSYL)OXY)-17-(PROP-2-ENYL)MORPHINAN-3,14-DIOL
    • AZ13337019
    • UNII-44T7335BKE
    • A06AH03
    • NSC-787509
    • (5alpha,6alpha)-17-Allyl-6-((20-hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl)oxy)-4,5-epoxymorphinan-3,14-diol
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)-, (5a,6a)-; Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5a,6a)- (9CI); (5a,6a)-4,5-Epoxy-6-(3,6,9,12,15,18,21-h
    • BRD-K41458421-034-01-6
    • 854601-70-0
    • Naloxegol [USAN:INN]
    • GTPL7539
    • Q15708351
    • (5alpha,6alpha)-17-Allyl-6-[(20-hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl)oxy]-4,5-epoxymorphinan-3,14-diol
    • AKOS030526932
    • NKTR118
    • 4,5alpha-EPOXY-6alpha-((3,6,7,12,15,18,21-HEPTAOXADOCOSYL)OXY)-17-(PROP-2-ENYL)MORPHINAN-3,14-DIOL
    • Morphinan-3,14-diol, 4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5alpha,6alpha)-
    • XNKCCCKFOQNXKV-ZRSCBOBOSA-N
    • MORPHINAN-3,14-DIOL, 4,5-EPOXY-6-(3,6,9,12,15,18,21-HEPTAOXADOCOS-1-YLOXY)-17-(2-PROPEN-1-YL)-, (5alpha,6alpha)-
    • NCGC00509863-01
    • NALOXEGOL [MI]
    • CS-4987
    • DTXSID80234684
    • CHEBI:82975
    • CHEMBL2219418
    • NALOXEGOL (NFLIS-DRUG)
    • DTXCID10157175
    • (1S,5R,13R,14S,17S)-14-(2,5,8,11,14,17,20-heptaoxadocosan-22-yloxy)-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-triene-10,17-diol
    • NALOXEGOL [USAN]
    • HSDB 8338
    • NALOXEGOL [NFLIS-DRUG]
    • D10479
    • naloxegolum
    • SCHEMBL19433066
    • DB09049
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)- 17-(2-propenyl)-, (5alpha,6alpha)-
    • AZ-13337019
    • MORPHINAN-3,14-DIOL, 4,5-EPOXY-6-(3,6,9,12,15,18,21-HEPTAOXADOCOS-1-YLOXY)-17-(2-PROPEN-1-YL)-, (5.ALPHA.,6.ALPHA.)-
    • MDL: MFCD29472242
    • Inchi: 1S/C34H53NO11/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2/h3-5,28-29,32,36-37H,1,6-25H2,2H3/t28-,29+,32-,33-,34+/m0/s1
    • InChI-sleutel: XNKCCCKFOQNXKV-ZRSCBOBOSA-N
    • LACHT: O[C@]12[C@@H]3N(CC[C@@]41[C@H]([C@H](CC2)OCCOCCOCCOCCOCCOCCOCCOC)OC1C(=CC=C(C4=1)C3)O)CC=C

Berekende eigenschappen

  • Exacte massa: 651.36186151g/mol
  • Monoisotopische massa: 651.36186151g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 24
  • Complexiteit: 899
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1
  • Topologisch pooloppervlak: 127Ų

Naloxegol Beveiligingsinformatie

  • Opslagvoorwaarde:Please store the product under the recommended conditions in the Certificate of Analysis.

Naloxegol Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
DC Chemicals
DC20016-100 mg
Naloxegol
854601-70-0
100mg
$550.0 2022-02-28
DC Chemicals
DC20016-250 mg
Naloxegol
854601-70-0
250mg
$1100.0 2022-02-28
DC Chemicals
DC20016-1 g
Naloxegol
854601-70-0
1g
$2200.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N877006-5mg
Naloxegol
854601-70-0 98%
5mg
¥3,591.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N877006-10mg
Naloxegol
854601-70-0 98%
10mg
¥5,130.00 2022-01-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N21240-50mg
Naloxegol
854601-70-0 98%
50mg
¥15936.0 2024-07-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-5mg
Naloxegol (NKTR-118)
854601-70-0 98%
5mg
¥3120.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-10mg
Naloxegol (NKTR-118)
854601-70-0 98%
10mg
¥4457.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-50mg
Naloxegol (NKTR-118)
854601-70-0 98%
50mg
¥13374.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-100mg
Naloxegol (NKTR-118)
854601-70-0 98%
100mg
¥18723.00 2023-09-08

Naloxegol Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
1.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
2.2 Reagents: Sodium carbonate Solvents: Water
2.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referentie
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Triethylamine
2.1 Reagents: Sodium hydride
3.1 Reagents: Sulfuric acid
3.2 Reagents: Sodium hydroxide
Referentie
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium methoxide
2.1 Reagents: Triethylamine
3.1 Reagents: Sodium hydride
4.1 Reagents: Sulfuric acid
4.2 Reagents: Sodium hydroxide
Referentie
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referentie
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide
Referentie
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
1.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
2.2 Reagents: Sodium carbonate Solvents: Water
2.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referentie
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Sodium hydride
2.1 Reagents: Sulfuric acid
2.2 Reagents: Sodium hydroxide
Referentie
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 30 °C; 1 h, 30 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referentie
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: 1-Propanol ;  20 - 30 °C; 30 min, 20 - 30 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referentie
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium bromide Solvents: Toluene ;  20 - 30 °C; 30 - 85 °C; 2 h, 85 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referentie
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Borate(1-), hydrotris(1-methylpropyl)-, sodium (1:1), (T-4)-
2.1 Reagents: Sodium hydride
3.1 Reagents: Sulfuric acid
3.2 Reagents: Sodium hydroxide
Referentie
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  rt → 70 °C; 30 min, 70 °C
1.2 Solvents: Tetrahydrofuran ;  70 °C; 24 h, reflux
1.3 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  4 h, 20 - 30 °C
1.4 Reagents: Sodium bicarbonate ;  neutralized
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 30 °C; 1 h, 30 °C
3.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
3.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
3.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
3.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
3.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
4.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
4.2 Reagents: Sodium carbonate Solvents: Water
4.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referentie
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Naloxegol Raw materials

Naloxegol Preparation Products

Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.